(1Z)-2-(benzylsulfonyl)-N'-hydroxyethanimidamide
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Overview
Description
(1Z)-2-(benzylsulfonyl)-N’-hydroxyethanimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzylsulfonyl group attached to an ethanimidamide backbone, with a hydroxy group contributing to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(benzylsulfonyl)-N’-hydroxyethanimidamide typically involves the reaction of benzylsulfonyl chloride with an appropriate ethanimidamide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The hydroxy group is introduced through subsequent reactions, often involving hydroxylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high yield and minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-(benzylsulfonyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfide derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxo derivatives, sulfide derivatives, and various substituted benzylsulfonyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1Z)-2-(benzylsulfonyl)-N’-hydroxyethanimidamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of serine proteases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1Z)-2-(benzylsulfonyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The hydroxy group may also participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
Benzylsulfonyl Fluoride: Similar in structure but lacks the hydroxy group, making it less reactive in certain contexts.
N-Hydroxyethanimidamide: Lacks the benzylsulfonyl group, resulting in different reactivity and applications.
Uniqueness
(1Z)-2-(benzylsulfonyl)-N’-hydroxyethanimidamide is unique due to the combination of the benzylsulfonyl and hydroxy groups, which confer distinct reactivity and functionality. This makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
2-benzylsulfonyl-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c10-9(11-12)7-15(13,14)6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGYEVLKRKNEIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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